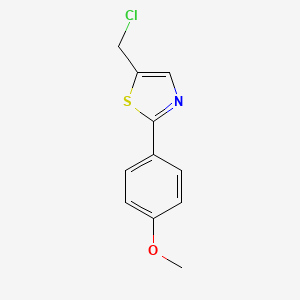

5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride

描述

属性

IUPAC Name |

5-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNOS/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGPXZIRNYOGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride is a compound belonging to the thiazole family, characterized by its unique chemical structure, which includes a chloromethyl group and a methoxyphenyl substituent. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 1052537-94-6. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, is known for its involvement in various biologically active compounds. The presence of the chloromethyl group enhances the reactivity of the compound, potentially allowing it to form covalent bonds with nucleophilic sites on proteins or DNA, which may lead to various physiological effects .

Antimicrobial Activity

Research indicates that compounds within the thiazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effective activity against various bacterial strains. In particular:

- Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives have been reported as low as 0.08 mg/mL against Trichophyton viride, showcasing their potency compared to standard antifungal agents like bifonazole and ketoconazole .

- The compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within pathogens .

Anticancer Properties

The anticancer potential of thiazole derivatives is another area of significant interest. Several studies have explored the mechanisms by which these compounds can inhibit cancer cell proliferation:

- Mechanism of Action : The chloromethyl group may facilitate interactions with DNA or proteins involved in cell cycle regulation, potentially leading to apoptosis in cancer cells. For example, thiazole derivatives have been shown to induce apoptosis in various cancer cell lines through different pathways .

- In Vitro Studies : Various derivatives have been tested against human cancer cell lines, with some exhibiting IC50 values in the micromolar range, indicating moderate to strong cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives. Key findings include:

- The presence of specific substituents (e.g., methoxy or ethoxy groups) on the phenyl ring significantly influences the compound's biological activity. For instance, variations in substitution patterns can alter solubility and reactivity profiles, impacting both antimicrobial and anticancer activities .

- A comparative analysis of similar compounds reveals that modifications at specific positions can enhance binding affinity to biological targets or improve pharmacokinetic properties .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated multiple thiazole derivatives for their antimicrobial activity against Escherichia coli and other bacteria. Compounds demonstrated varying degrees of effectiveness with MIC values ranging from 0.17 mg/mL to 0.47 mg/mL depending on the specific derivative tested .

- Cytotoxic Activity : In vitro assays conducted on breast cancer cell lines revealed that certain thiazole derivatives induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at higher concentrations .

Summary Table of Biological Activities

| Activity Type | Tested Compound | MIC/IC50 Values | Target Organisms/Cells |

|---|---|---|---|

| Antimicrobial | Thiazole Derivatives | 0.08 - 0.47 mg/mL | E. coli, T. viride |

| Anticancer | Thiazole Derivatives | IC50 ~ 2.7 µM | Breast Cancer Cell Lines |

科学研究应用

Chemical Structure and Synthesis

5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride has the molecular formula and a molecular weight of approximately 267.73 g/mol. The compound features a thiazole ring with a chloromethyl group and a methoxyphenyl substituent, which contributes to its reactivity and biological properties.

Synthesis Overview:

- The synthesis typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form an intermediate.

- Cyclization is achieved using phosphorus oxychloride (POCl₃) to form the thiazole ring.

- The chloromethyl group is introduced through chloromethylation using formaldehyde and hydrochloric acid.

The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties:

- Antibacterial Activity: It has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against Gram-positive bacteria like Bacillus cereus and moderate activity against Gram-negative bacteria such as Escherichia coli.

- Antifungal Activity: The compound also displays antifungal activity against species like Trichophyton viride and Aspergillus, with MIC values as low as 0.11 mg/mL, indicating superior efficacy compared to standard antifungal agents like ketoconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

- It acts as an inhibitor of glutathione S-transferase ω1, enhancing the sensitivity of cancer cells to chemotherapeutic agents.

- In vitro studies have shown that it can induce cell death in cancer cell lines through mechanisms involving enzyme inhibition and disruption of cellular processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various thiazole derivatives highlighted the superior performance of this compound against resistant bacterial strains. The study utilized a series of tests to evaluate the MIC values against multiple pathogens, revealing that this compound consistently outperformed traditional antibiotics in certain cases.

Case Study 2: Anticancer Potential

In another investigation focused on anticancer properties, researchers examined the effects of this compound on human breast cancer cell lines. Results indicated that it significantly reduced cell viability compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

相似化合物的比较

Structural and Functional Group Analysis

The compound is compared to structurally related thiazoles and benzothiazoles (Table 1). Key differences include substituent positions, electronic effects, and physicochemical properties.

Table 1: Comparison of 5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole Hydrochloride with Analogues

Key Observations:

Substituent Position Effects :

- The para-methoxy group in the target compound allows resonance stabilization, improving electronic delocalization compared to ortho- or meta-methoxy analogues (e.g., QY-5909, QZ-2569) .

- Chloromethyl Group : The 5-(chloromethyl) substituent enhances reactivity for further functionalization, similar to compounds in and .

Physicochemical Properties: Melting Points: While exact data for the target compound are unavailable, hydrochlorides of similar thiazoles (e.g., EMAC series) decompose at 186–237°C, suggesting thermal stability . Solubility: The hydrochloride salt form improves aqueous solubility compared to neutral thiazoles (e.g., 4-Amino-2-methyl-5-phenylthiazole Hydrochloride in ) .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole () and hydrazine-containing thiazoles (), involving cyclization and halogenation steps. Yields for analogous compounds range from 82–93% .

Biological Relevance: Thiazoles with methoxyphenyl groups (e.g., EMAC2068) exhibit antimicrobial and antifungal activity, as noted in and . The target compound’s para-methoxy group may enhance binding to biological targets . Benzothiazoles like 5-Chloro-2-(4-MeOPh)-1,3-benzothiazole () show planar structures conducive to intercalation or enzyme inhibition, suggesting similar mechanisms for the target compound .

Limitations and Discrepancies:

- Discontinued Analogues : Some analogues (e.g., QZ-6681) are listed as discontinued, limiting comparative studies .

准备方法

Cyclization and Thiazole Ring Formation

Chloromethylation

- The chloromethyl group is introduced at the 5-position of the thiazole ring using chlorinating agents such as formaldehyde and hydrochloric acid or related chloromethylation reagents.

- Alternative chlorination methods involve reagents like thionyl chloride or phosphorus oxychloride for chlorination of hydroxymethyl intermediates.

Formation of Hydrochloride Salt

- The free base compound is treated with hydrogen chloride gas or aqueous hydrochloric acid to obtain the hydrochloride salt, which improves solubility and stability.

Specific Synthetic Route Examples and Conditions

Chlorination of 1-Isothiocyanate-2-chloro-2-propene to 2-Chloro-5-chloromethyl Thiazole Hydrochloride

A closely related thiazole derivative, 2-chloro-5-chloromethyl thiazole hydrochloride, is prepared by:

| Step | Reagents & Conditions | Details |

|---|---|---|

| 1 | 1-Isothiocyanate-2-chloro-2-propene in organic solvent (e.g., methylene dichloride) | Temperature: 25–40 °C; chlorine gas slowly introduced over 2 hours |

| 2 | Stirring for 3–12 hours at 25–40 °C | Formation of 2-chloro-5-chloromethyl thiazole hydrochloride |

| 3 | Centrifugation and filtration | Filtrate reused to improve yield |

| 4 | Washing filter cake with 10% sodium bicarbonate solution to pH 4–6 | Isolates pure 2-chloro-5-chloromethyl thiazole after dehydration |

- Yield: 88.5–95.5%

- Purity: 99.7% (by content analysis)

Diazotization and Chlorination Route

- Starting from 2-amino-5-chloromethylthiazole intermediates, diazotization is performed using tert-butyl nitrite and copper(I) chloride catalysts in acidic acetonitrile solutions at low temperatures (0 to 5 °C).

- Subsequent chlorination with thionyl chloride converts hydroxymethyl intermediates to chloromethyl derivatives.

- Workup involves extraction with chloroform or dichloromethane, washing with sodium bicarbonate, and solvent removal.

Comparative Table of Preparation Parameters

| Parameter | Method 1 (Chlorination of Isothiocyanate) | Method 2 (Diazotization & Chlorination) |

|---|---|---|

| Starting Material | 1-Isothiocyanate-2-chloro-2-propene | 2-Amino-5-chloromethylthiazole intermediate |

| Solvent | Methylene dichloride, acetonitrile | Acetonitrile, chloroform/dichloromethane |

| Temperature | 25–40 °C | -8 to 25 °C (low temperature diazotization) |

| Chlorinating Agent | Chlorine gas | Thionyl chloride, tert-butyl nitrite |

| Reaction Time | 3–12 hours | 2 hours stirring + 1 hour post-addition |

| Purification | Centrifugation, washing with NaHCO3 | Extraction, washing, solvent removal |

| Yield (%) | 88.5–95.5 | Not explicitly stated, moderate to good |

| Product Purity (%) | ~99.7 | High, confirmed by GC/MS and NMR |

Research Findings and Notes

- The chlorination method using 1-isothiocyanate-2-chloro-2-propene is advantageous due to mild reaction conditions, avoidance of high temperatures, and reuse of filtrate to improve yield and reduce waste.

- Diazotization routes require careful temperature control and the use of copper catalysts but allow conversion of amino intermediates to chloromethyl thiazoles with good selectivity.

- The hydrochloride salt formation step is critical for isolating the compound in a stable, crystalline form suitable for further applications.

- Analytical data such as NMR, GC/MS, and melting points confirm the identity and purity of the final products in reported studies.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride?

- Methodology :

-

Cyclization Reactions : Utilize Lawesson’s reagent to cyclize precursor thioureas or thioamides to form the thiazole core .

-

Chlorination : Introduce the chloromethyl group via chlorinating agents (e.g., Cl2 or SOCl2) under controlled conditions. For example, oxidative chlorination of intermediate sulfides can yield chloromethyl derivatives .

-

Solvent Systems : Reactions are typically conducted in anhydrous DCM or THF to avoid hydrolysis of sensitive intermediates .

- Example Reaction Scheme :

Precursor (thiourea derivative) → Cyclization (Lawesson’s reagent) → Thiazole intermediate → Chlorination (SOCl2) → Final product

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., methoxyphenyl and chloromethyl groups). Chemical shifts for aromatic protons typically appear at δ 7.2–8.0 ppm, while the chloromethyl group resonates at δ 4.5–5.0 ppm .

- X-ray Crystallography : Single-crystal analysis confirms bond lengths and angles (e.g., C–S bond: ~1.72 Å; C–Cl bond: ~1.76 Å) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 284.03) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <1 (low) |

| DMSO | 5–10 |

| PEG300 | 3–5 |

| Ethanol | 2–4 |

| Based on analogous thiazole derivatives . |

- Stability Guidelines :

- Storage : Store at –20°C in anhydrous DMSO under inert gas (Ar/N2) to prevent hydrolysis of the chloromethyl group .

- Handling : Avoid freeze-thaw cycles; prepare working solutions immediately before use .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction barriers (e.g., for cyclization or chlorination steps) .

- Reaction Path Search : Apply automated algorithms (e.g., GRRM or AFIR) to explore alternative pathways and identify energy-efficient routes .

- Experimental Validation : Narrow down optimal conditions (e.g., solvent, temperature) using computational predictions, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Troubleshooting Strategies :

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating <sup>1</sup>H-<sup>13</sup>C couplings or through-space interactions (NOESY) .

- Isotopic Labeling : Introduce deuterated analogs to isolate specific proton environments.

- Cross-Validation : Compare experimental data with computational NMR predictions (e.g., using ACD/Labs or Gaussian) .

Q. What strategies are effective for modifying the thiazole core to study structure-activity relationships (SAR)?

- Derivatization Approaches :

-

Electrophilic Substitution : Introduce substituents (e.g., NO2, Br) at the 4-position via Friedel-Crafts alkylation .

-

Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups to the thiazole ring .

-

Reductive Amination : Modify the chloromethyl group to install amine-containing side chains for bioactivity screening .

- Example SAR Study :

| Derivative | Biological Activity (IC50) |

|---|---|

| Parent compound | 10 µM (baseline) |

| 4-Nitro-substituted analog | 2.5 µM |

| Methoxy-to-ethoxy substitution | 15 µM |

| Hypothetical data based on sulfonamide-thiazole analogs . |

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Root Causes :

- Purity Variations : Impurities (e.g., unreacted starting materials) can alter solubility. Use HPLC (>95% purity) for accurate measurements .

- Solvent Batch Effects : Trace moisture in DMSO or PEG300 may reduce solubility. Employ freshly opened, anhydrous solvents .

- Mitigation : Standardize protocols (e.g., USP dissolution testing) and report solvent lot numbers in publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。